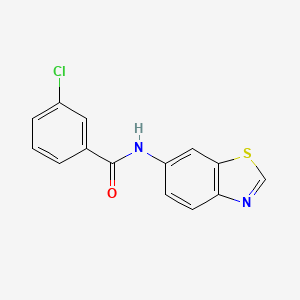

N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS/c15-10-3-1-2-9(6-10)14(18)17-11-4-5-12-13(7-11)19-8-16-12/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPARQMRGOQOPNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide typically involves the cyclization of 2-aminothiophenols with various reagents. One common method includes the reaction of 2-aminothiophenol with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like toluene or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted benzothiazole derivatives .

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide and related benzothiazole compounds have applications in chemistry, biology, medicine, and industry. Researchers have explored benzothiazoles for their potential in treating neurodegenerative disorders and as antifungal agents .

Scientific Research Applications

- Chemistry N-[2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide can serve as a building block in synthesizing complex molecules.

- Biology N-[2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide has been studied for potential antibacterial and antifungal properties. In-vitro antifungal properties against Candida have been observed in synthesized compounds, with some demonstrating activity comparable to Nystatin .

- Medicine N-[2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide has been investigated for its therapeutic potential in treating various diseases. Benzothiazole derivatives have shown potential as Leucine-rich repeat kinase 2 (LRRK2) inhibitors, which may increase Wnt/β-catenin signaling in human neural progenitor cells (NPCs) . Compound R,S-3a, a benzopyran derivative, reduced inflammation and pain in rat models of adjuvant-induced arthritis .

- Industry N-[2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide can be utilized to develop new materials with specific properties. N-cyclohexyl benzothiazole-S-sulfenamide is used as a rubber vulcanization accelerator .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide involves its interaction with specific molecular targets within cells. In antimicrobial studies, the compound has been shown to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In cancer research, it induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

- Substituent Position : The 2-yl benzothiazole isomer exhibits planar geometry and hydrogen bonding, while compounds with aliphatic or hydroxyl substituents (e.g., ) show altered solubility and reactivity.

- Heterocyclic Cores : Benzodithiazine derivatives () display higher thermal stability (m.p. >270°C) due to fused aromatic systems and sulfone groups .

Spectroscopic and Crystallographic Features

Table 2: Spectroscopic and Structural Data

Key Observations :

Biological Activity

N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antibacterial, antifungal, and enzyme inhibition properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the benzothiazole class of compounds, which are known for their diverse biological activities. The presence of the benzothiazole moiety contributes to its ability to interact with various biological targets.

Biological Activity

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to its mechanism of action, which likely involves the inhibition of essential bacterial enzymes involved in cell wall synthesis or DNA replication.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound could serve as a lead for developing new antibacterial agents, especially in an era of increasing antibiotic resistance.

2. Antifungal Activity

The compound has also been evaluated for antifungal activity. Studies show that this compound demonstrates effective inhibition against various fungal strains.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Candida albicans | 30 |

| Aspergillus niger | 35 |

The antifungal properties highlight its potential use in treating fungal infections, particularly those resistant to conventional therapies.

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes that play critical roles in various biological processes. For instance, it has shown promise as an inhibitor of LRRK2 (Leucine-rich repeat kinase 2), which is implicated in neurodegenerative diseases such as Parkinson's disease.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (μM) |

|---|---|

| LRRK2 | 0.5 |

| COX-2 | 0.8 |

These findings suggest that the compound could be beneficial in developing treatments for conditions associated with enzyme dysregulation.

Case Studies

A recent study focused on the synthesis and evaluation of this compound derivatives demonstrated enhanced biological activity compared to the parent compound. The derivatives exhibited improved potency against both bacterial and fungal strains while maintaining low cytotoxicity levels in mammalian cells .

Another research effort highlighted the compound's role in modulating Wnt signaling pathways, which are crucial for cellular processes such as proliferation and differentiation. The study found that certain derivatives could enhance Wnt signaling significantly, suggesting potential applications in regenerative medicine and cancer therapy .

Q & A

Q. What are the established synthetic routes for N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide, and how is purity ensured?

The compound is synthesized via nucleophilic acyl substitution. A typical method involves reacting 3-chlorobenzoyl chloride with 2-amino-1,3-benzothiazole in the presence of a base (e.g., pyridine) under anhydrous conditions. Purification is achieved through recrystallization from methanol or ethanol, yielding a solid product. Purity is confirmed by melting point consistency, thin-layer chromatography (TLC), and spectroscopic methods like -NMR and FTIR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Key techniques include:

- -NMR : Signals for aromatic protons (δ 7.5–8.5 ppm), amide NH (δ ~10.1–10.2 ppm), and benzothiazole protons.

- FTIR : Stretching vibrations for C=O (1675 cm), N–H (3290 cm), and aromatic C=C (1546–1592 cm).

- Elemental analysis : Confirms stoichiometry (e.g., C, H, N, S, Cl). Melting point determination and mass spectrometry (MS) further validate identity .

Q. What standardized protocols exist for evaluating its cytotoxicity, and what model systems are commonly used?

Cytotoxicity is assessed via MTT assays using cancer cell lines (e.g., T47D breast cancer cells). Cells are treated with serial dilutions of the compound (e.g., 10–100 µM), and viability is measured after 48–72 hours. IC values are calculated using probit analysis. Positive controls (e.g., 5-fluorouracil) and solvent controls (e.g., DMSO) are essential for validation .

Advanced Research Questions

Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SCXRD) is performed using Mo-Kα radiation (λ = 0.71073 Å). Data collection involves a diffractometer (e.g., SuperNova Rigaku Oxford), with structures solved via direct methods in SHELXS and refined using SHELXL . Challenges include:

- Handling anisotropic displacement parameters for non-hydrogen atoms.

- Modeling hydrogen atoms as riding positions.

- Addressing potential twinning or disorder in the benzothiazole moiety. Crystallographic data (e.g., space group , unit cell parameters) are deposited in the Cambridge Structural Database .

Q. How do hydrogen-bonding interactions influence the compound’s crystal packing, and what methodologies identify these patterns?

Graph set analysis (Etter’s formalism) is applied to categorize hydrogen bonds. For example:

Q. How can molecular docking studies predict bioactivity, and what validation steps align computational results with experimental data?

Docking protocols (e.g., AutoDock Vina) use the compound’s 3D structure (optimized with DFT) and target proteins (e.g., EGFR kinase, PDB: 1M17). Key steps:

- Grid box definition : Centered on the ATP-binding site (coordinates x=15.4, y=53.8, z=38.2).

- Scoring functions : Validate binding affinity (∆G) and pose clustering.

- Validation : Compare predicted IC with experimental cytotoxicity. Discrepancies may arise from solvation effects or protein flexibility .

Q. How should researchers address variability in biological activity across different experimental models?

Variability may stem from:

- Cell line heterogeneity : Test multiple lines (e.g., MCF-7, HeLa) to assess selectivity.

- Assay conditions : Standardize incubation time, serum concentration, and pH.

- Metabolic stability : Use hepatic microsomes to evaluate degradation. Statistical tools (e.g., ANOVA, Tukey’s test) identify significant differences, while dose-response curves (logistic regression) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.